molecular formula C4H6IN3 B1281624 4-Iodo-5-methyl-1H-pyrazol-3-amine CAS No. 81542-52-1

4-Iodo-5-methyl-1H-pyrazol-3-amine

Cat. No. B1281624
CAS RN: 81542-52-1
M. Wt: 223.02 g/mol
InChI Key: FXVKMQDLYRBZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-5-methyl-1H-pyrazol-3-amine, also known as IMPA, is an organic compound that has been widely studied for its numerous applications in scientific research. IMPA is a heterocyclic compound and is composed of the elements nitrogen, hydrogen, carbon, and iodine. IMPA has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives : The synthesis and characterization of pyrazole derivatives, including the structural analysis through X-ray crystallography, are explored, showing their potential in pharmacological applications, particularly in antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Material Properties and Applications

  • Nonlinear Optical Studies : Research on the synthesis and molecular structure of pyrazol-5-amine derivatives has shown their significance in nonlinear optical studies, indicating potential applications in photonics and material science (Tamer et al., 2016).
  • Detonation Properties : The study of substituted 1H-pyrazoles, including their geometric and electronic structures, highlights their potential as high-energy density materials, comparable to well-known explosives like RDX and HMX (Ravi et al., 2010).

Chemical Reactivity and Synthesis

  • Reductive Cyclization in Pyrazole Derivatives : Investigations into the reductive cyclization of pyrazole derivatives, crucial for synthesizing complex organic compounds, highlight the role of intramolecular hydrogen bonds in influencing reactivity (Szlachcic et al., 2020).
  • Multicomponent Synthesis : The development of one-pot, iodine-catalyzed multicomponent reactions for synthesizing pyrazole derivatives emphasizes efficient and functional group tolerant methodologies in organic synthesis (Pires et al., 2018).

Dye and Pigment Synthesis

  • Synthesis of Heterocyclic Disazo Dyes : Research into synthesizing novel heterocyclic disazo dyes from pyrazolone derivatives has significant implications for the dye and pigment industry (Karcı, 2008).

Pharmacological and Biological Applications

  • Anti-Inflammatory Properties : Studies on substituted N-phenyl-bipyrazole derivatives, including 3-methyl-5-phenyl-1H-pyrazol-1-yl, have shown promising anti-inflammatory properties, which could have significant pharmacological implications (Veloso et al., 2012).

Corrosion Inhibition

  • Bipyrazolic Compounds in Corrosion Inhibition : The inhibitory effect of bipyrazole compounds on the corrosion of iron in acidic media highlights their potential application in materials science and industrial corrosion protection (Chetouani et al., 2005).

Safety and Hazards

The safety information for “4-Iodo-5-methyl-1H-pyrazol-3-amine” indicates that it is dangerous . The hazard statements include H315, H318, and H335, which correspond to causing skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-iodo-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6IN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVKMQDLYRBZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510998
Record name 4-Iodo-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81542-52-1
Record name 4-Iodo-5-methyl-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81542-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.